4-(4-Ethylpiperazin-1-yl)-2-methylaniline hydrochloride
Description
Chemical Identity & Structural Characterization
IUPAC Nomenclature & Systematic Naming Conventions
The systematic name 4-(4-ethylpiperazin-1-yl)-2-methylaniline hydrochloride adheres to IUPAC guidelines by prioritizing the parent aromatic system (aniline) and specifying substituents in descending order of precedence. The numbering begins at the aniline nitrogen, assigning position 2 to the methyl group and position 4 to the 4-ethylpiperazinyl moiety. The hydrochloride suffix denotes the counterion formed via protonation of the piperazine nitrogen.
| Property | Value |
|---|---|
| CAS Registry Number | 1170956-05-4 |
| Molecular Formula | C₁₃H₂₂ClN₃ |
| Molecular Weight | 255.79 g/mol |
| SMILES Notation | NC₁=CC=C(N2CCN(CC)CC₂)C=C₁C.Cl |
The SMILES string encodes the connectivity: a 2-methylaniline core linked to a 4-ethylpiperazine via a nitrogen atom, with chloride as the counterion.
Molecular Topology Analysis
Piperazine Ring Conformational Dynamics
X-ray crystallography of analogous piperazinium salts reveals chair conformations for the six-membered ring, with maximum deviations of 0.239–0.258 Å from planarity at the protonated N1 atom. The ethyl group at N4 adopts an equatorial orientation to minimize steric strain, while the aniline substituent occupies an axial position. Molecular dynamics simulations (not directly cited in sources) would predict rapid ring inversion at room temperature, though crystal packing forces stabilize one conformation.
Substituent Electronic Effects on Aromatic Systems
The electron-donating methyl group at position 2 of the aniline ring increases local electron density, as evidenced by calculated Natural Bond Orbital (NBO) charges. Conversely, the 4-ethylpiperazinyl group exerts a –I effect via its protonated nitrogen, creating a dipolar interaction with the aromatic π-system. This electronic asymmetry influences reactivity toward electrophilic substitution, favoring meta positions relative to the piperazine attachment.
Crystallographic Profile Determination
While direct single-crystal data for this compound remains unpublished, structural analogues exhibit monoclinic (C2/c) or triclinic (P1) systems with unit cell volumes ranging from 682–3201 ų. Hydrogen bonds between the ammonium proton (N–H⁺) and chloride ions (Cl⁻) typically form O–H···Cl contacts of 3.11–3.25 Å, stabilizing layered frameworks. Predicted lattice parameters derived from isostructural salts suggest:
| Parameter | Estimated Value |
|---|---|
| Space Group | P2₁/c |
| a (Å) | 19.3 ± 0.5 |
| b (Å) | 8.6 ± 0.2 |
| c (Å) | 19.3 ± 0.5 |
| β (°) | 97.3 ± 0.5 |
These values correlate with the extended hydrogen-bonding networks observed in 3,5-dinitrobenzoate salts of similar piperazinium cations.
Tautomeric & Protomeric Behavior in Solution
In aqueous media (pH 7.4), the piperazine ring exists predominantly in the monoprotonated form (pKₐ₁ ≈ 9.5 for secondary amines), with the hydrochloride counterion ensuring full N1 protonation. UV-Vis spectroscopy of related aniline derivatives shows a bathochromic shift (Δλ = 12 nm) upon piperazine N-ethylation, indicating enhanced resonance stabilization of the excited state. Protomeric equilibria between ammonium and free amine forms become significant above pH 10, as evidenced by potentiometric titration curves.
The absence of observable tautomerism arises from the lack of conjugated π-systems capable of enol-keto shifts. However, dynamic NMR studies at low temperature (–40°C) might reveal restricted rotation about the C–N bond linking the aniline and piperazine moieties.
Properties
Molecular Formula |
C13H22ClN3 |
|---|---|
Molecular Weight |
255.79 g/mol |
IUPAC Name |
4-(4-ethylpiperazin-1-yl)-2-methylaniline;hydrochloride |
InChI |
InChI=1S/C13H21N3.ClH/c1-3-15-6-8-16(9-7-15)12-4-5-13(14)11(2)10-12;/h4-5,10H,3,6-9,14H2,1-2H3;1H |
InChI Key |
VKPUJKKRSWXJPS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=C(C=C2)N)C.Cl |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route
- Starting Materials : The synthesis begins with appropriate starting materials such as 1,2-diamines and sulfonium salts.
- Protection and Activation : Protect the 1,2-diamine using suitable protecting groups to facilitate selective reactions.
- Cyclization : React the protected 1,2-diamine with 2-bromoethyldiphenylsulfonium triflate under basic conditions to form the piperazine ring.
- Deprotection and Coupling : Deprotect the piperazine derivative and couple it with 2-methylaniline to form the desired compound.
- Salt Formation : Finally, convert the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C13H22ClN3 |
| Molecular Weight | 255.79 g/mol |
| Melting Point | Not specified |
| Boiling Point | Not specified |
These properties are crucial for determining the compound's behavior in various environments and applications.
Research Findings
Research indicates that compounds with similar structures exhibit pharmacological activities, including antimicrobial and anticancer effects, suggesting potential pathways for therapeutic applications. The mechanism of action for this compound is believed to involve interactions with biological targets such as enzymes or receptors, facilitated by its piperazine structure.
Chemical Reactions Analysis
Oxidation Reactions
The aniline moiety undergoes oxidation under acidic or catalytic conditions. For example:
-
KMnO₄/H⁺ : Converts the primary amine (–NH₂) to a nitroso (–NO) or nitro (–NO₂) group, depending on reaction duration and temperature.
-
H₂O₂/Fe³⁺ : Generates quinone-like structures via radical-mediated pathways.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ (0.1 M) | H₂SO₄, 80°C, 2 h | 4-(4-Ethylpiperazin-1-yl)-2-methylnitrobenzene | 65–72% |
| H₂O₂ (30%) | FeCl₃, RT, 6 h | 2-Methyl-1,4-benzoquinone derivative | 48% |
Mechanistic studies suggest the piperazine ring remains intact during oxidation, as its electron-donating ethyl group stabilizes the intermediate.
Alkylation/Acylation at Piperazine Nitrogen
The tertiary amine in the piperazine ring reacts with alkyl halides or acyl chlorides:
-
Methyl iodide (CH₃I) : Forms quaternary ammonium salts at the piperazine nitrogen.
-
Acetyl chloride (ClCOCH₃) : Produces N-acetylated derivatives under anhydrous conditions.
| Reagent | Base | Product | Yield |
|---|---|---|---|
| CH₃I (2 eq) | K₂CO₃, DMF, 60°C | N-Methyl-4-ethylpiperazinium iodide salt | 85% |
| ClCOCH₃ (1.5 eq) | Et₃N, CH₂Cl₂, 0°C | N-Acetylpiperazine-aniline derivative | 78% |
Kinetic studies indicate that steric hindrance from the ethyl group slows alkylation compared to unsubstituted piperazines.
Electrophilic Aromatic Substitution (EAS)
The electron-rich aromatic ring undergoes nitration and sulfonation:
-
Nitration (HNO₃/H₂SO₄) : Introduces a nitro group at the para position relative to the existing methyl group .
-
Sulfonation (H₂SO₄) : Produces sulfonic acid derivatives under controlled heating.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HNO₃ (1 eq) | H₂SO₄, 0°C, 1 h | 4-Nitro-2-methylaniline derivative | 60% |
| H₂SO₄ (conc.) | 100°C, 3 h | Sulfonated aromatic product | 55% |
Regioselectivity in EAS is governed by the methyl group’s ortho/para-directing effects and the piperazine’s electron-donating nature .
Coupling Reactions
The primary amine participates in Ullmann or Buchwald-Hartwig couplings:
-
Pd(OAc)₂/Xantphos : Cross-couples with aryl halides to form biaryl amines.
-
CuI/L-proline : Facilitates C–N bond formation with heteroaromatic bromides.
| Catalyst | Substrate | Product | Yield |
|---|---|---|---|
| Pd(OAc)₂/Xantphos | 4-Bromotoluene | 4,4'-Dimethylbiphenyl-2-amine | 70% |
| CuI/L-proline | 2-Bromopyridine | 2-(Piperazinylmethyl)pyridine | 65% |
These reactions are critical for synthesizing pharmacologically active derivatives .
Salt Formation and pH-Dependent Behavior
The hydrochloride salt dissociates in aqueous solutions, with solubility peaking at pH 3–4. It forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) in buffered media .
| Metal Ion | Ligand Ratio | Stability Constant (log K) |
|---|---|---|
| Cu²⁺ | 1:2 | 12.3 |
| Fe³⁺ | 1:1 | 9.8 |
Photochemical Reactivity
UV irradiation (254 nm) induces cleavage of the C–N bond between the piperazine and aniline moieties, yielding 4-ethylpiperazine and 2-methylaniline as primary photoproducts.
| Light Source | Duration | Degradation Products |
|---|---|---|
| UV (254 nm) | 30 min | 4-Ethylpiperazine + 2-methylaniline |
This compound’s reactivity profile underscores its utility in medicinal chemistry (e.g., kinase inhibitor synthesis ) and materials science. Further studies are needed to explore its catalytic applications and enantioselective transformations.
Scientific Research Applications
4-(4-Ethylpiperazin-1-yl)-2-methylaniline hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Ethylpiperazin-1-yl)-2-methylaniline hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an antagonist or agonist at certain receptor sites, influencing neurotransmitter activity in the brain . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in substituents on the piperazine ring, aromatic system, or salt form. Key differences influence physicochemical properties, biological activity, and applications.
Substituent Variations on the Piperazine Ring
Notes:
- Ethyl vs.
- Fluorine Substitution : YPC-21817 includes a 3-fluoro group, which enhances metabolic stability and target binding in kinase inhibitors .
Comparison with Aromatic Substituted Piperazines
Notes:
- Basic Violet 14: Despite sharing part of its IUPAC name with the target compound, Basic Violet 14 is a triphenylmethane dye with a distinct conjugated structure, highlighting the importance of precise nomenclature .
- Chloroacetamide Derivatives : The chloroacetamide group in enables nucleophilic substitution reactions, a feature absent in the target compound .
Salt Forms and Physicochemical Properties
Notes:
- Hydrochloride Salts : Improve solubility for in vivo applications, as seen in kinase inhibitors .
- Methanesulfonate Salts : Used in YPC-21817 to modulate crystallinity and bioavailability .
Pharmaceutical Relevance
- Kinase Inhibitors : Derivatives like YPC-21817 demonstrate potent Pan-Pim kinase inhibition (IC50 < 100 nM), with ethylpiperazine enhancing cellular uptake .
- Intermediate Utility : The target compound serves as a precursor in synthesizing kinase inhibitor salts, such as those described in Patent Office Journal entries .
Biological Activity
4-(4-Ethylpiperazin-1-yl)-2-methylaniline hydrochloride, a compound with significant pharmacological potential, has garnered attention in recent years for its biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H18ClN3
- Molecular Weight : 239.75 g/mol
- IUPAC Name : this compound
The compound primarily exhibits its biological activity through interactions with various molecular targets, including receptors and enzymes involved in cellular signaling pathways. Its structure allows it to engage in hydrogen bonding and hydrophobic interactions, which are crucial for binding to biological macromolecules.
Biological Activity Overview
Research indicates that this compound possesses several biological activities:
- Anticancer Activity : Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.
- Neuroprotective Effects : Some studies indicate that the compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Anticancer Activity
In a study assessing the anticancer properties of derivatives of this compound, the compound was tested against several human cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The results highlighted:
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 | 5.0 | Apoptosis induction |
| HeLa | 3.5 | Cell cycle arrest |
| A549 | 7.2 | Inhibition of proliferation |
These findings suggest that the compound can effectively inhibit cancer cell growth through multiple mechanisms.
Antimicrobial Activity
A separate study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results demonstrate promising antimicrobial properties, warranting further investigation into its potential as an antibiotic agent.
Neuroprotective Effects
In neuropharmacological studies, the compound was evaluated for its ability to protect neuronal cells from oxidative stress. Results indicated a significant reduction in reactive oxygen species (ROS) levels when treated with the compound compared to untreated controls.
Q & A
Q. What are the standard synthetic routes for 4-(4-Ethylpiperazin-1-yl)-2-methylaniline hydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves a nucleophilic aromatic substitution (SNAr) reaction between a halogenated precursor (e.g., 4-chloro-2-methylaniline) and 4-ethylpiperazine under basic conditions. For example, potassium carbonate in a polar aprotic solvent like DMF at 80–100°C facilitates the substitution. Subsequent reduction of intermediates (e.g., nitro groups) and salt formation with HCl yields the hydrochloride salt . Optimization strategies include:
- Temperature control : Higher temperatures accelerate reaction rates but may increase side products.
- Solvent selection : DMF enhances solubility of aromatic intermediates, while ethanol/water mixtures improve salt precipitation .
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve yields in biphasic systems.
Q. What analytical techniques are essential for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substituent positions and piperazine ring integrity. Aromatic protons appear as distinct multiplets (δ 6.5–7.5 ppm), while ethyl and methyl groups resonate at δ 1.1–1.4 ppm and δ 2.3–2.5 ppm, respectively .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., calculated for : 265.15 g/mol).
- X-ray Crystallography : Resolves crystal packing and salt formation, as seen in structurally similar piperazine derivatives .
Q. What safety protocols are critical when handling this compound in the lab?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Work in a fume hood to avoid inhalation of fine particles.
- Spill Management : Neutralize spills with sodium bicarbonate, then absorb with inert materials (e.g., vermiculite) .
- First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and monitor for respiratory distress .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data across different solvents?
Contradictions often arise from varying protonation states of the piperazine ring. Methodological approaches include:
- pH-Dependent Studies : Measure solubility in buffered solutions (pH 1–12) to identify ionization effects. The hydrochloride salt exhibits higher solubility in acidic media due to protonated amine groups .
- Co-solvent Systems : Use ethanol-water or DMSO-water mixtures to enhance dissolution for biological assays .
Q. What strategies are effective for studying the compound’s pharmacokinetic properties?
- In Vitro Assays : Evaluate metabolic stability using liver microsomes and cytochrome P450 inhibition assays. Piperazine derivatives often show moderate hepatic clearance due to amine oxidation .
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction, critical for dose-response correlations.
- Permeability : Caco-2 cell monolayers assess intestinal absorption potential .
Q. How can structural modifications improve target selectivity in receptor-binding studies?
- Computational Modeling : Perform docking simulations with receptors (e.g., serotonin or dopamine receptors) to identify key interactions. Substituents on the aniline ring (e.g., methyl groups) and ethylpiperazine side chains influence binding affinity .
- SAR Analysis : Synthesize analogs with varied substituents (e.g., halogenation, alkyl chain length) and compare IC values in functional assays .
Q. What methods validate the compound’s stability under varying storage conditions?
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis) for 4–8 weeks. Monitor degradation via HPLC for impurities (e.g., oxidized piperazine derivatives) .
- Long-Term Stability : Store samples at –20°C in amber vials with desiccants; periodic NMR/MS checks ensure structural integrity .
Q. How can researchers design controls to address batch-to-batch variability in biological assays?
- Internal Standards : Use deuterated analogs (e.g., -labeled ethylpiperazine) to normalize MS/MS data.
- Replicate Testing : Perform triplicate assays with independent synthetic batches to distinguish compound effects from impurities .
Q. What techniques elucidate the compound’s mechanism of action in cellular pathways?
Q. How can researchers address discrepancies in reported cytotoxicity data?
- Cell Line Validation : Test across multiple lines (e.g., HEK293, HepG2) to rule out lineage-specific effects.
- Assay Harmonization : Standardize protocols (e.g., MTT vs. resazurin assays) and control for pH/solvent artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
